molecular formula C13H14F3N5O B2954379 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine CAS No. 2380175-38-0

4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

Cat. No.: B2954379
CAS No.: 2380175-38-0
M. Wt: 313.284
InChI Key: JAWXSMOGPUEROY-UHFFFAOYSA-N
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Description

4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyridine ring substituted with a trifluoromethyl group and a triazole moiety linked via an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the triazole moiety through a “click” reaction between an azide and an alkyne . The azetidine ring can be synthesized separately and then linked to the triazole moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the “click” reaction and other steps to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the triazole or pyridine rings, while substitution reactions could introduce new functional groups .

Scientific Research Applications

4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole moiety and are studied for their anticancer properties.

    1H-1,2,3-triazole analogs: These compounds are synthesized via “click” chemistry and have applications in pharmaceuticals and agrochemicals.

Uniqueness

4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is unique due to its combination of a triazole moiety, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c14-13(15,16)12-7-10(1-2-17-12)22-11-8-20(9-11)5-6-21-18-3-4-19-21/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWXSMOGPUEROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN2N=CC=N2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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